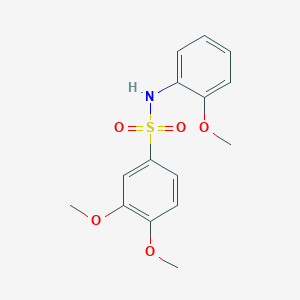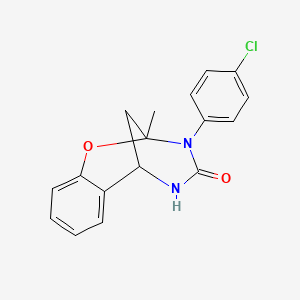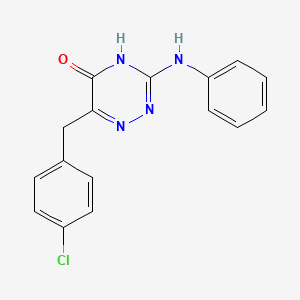![molecular formula C24H28N2O7S B11449450 3-[2-(Ethylsulfanyl)ethyl] 6-methyl 2,7-dimethyl-4-(2-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate](/img/structure/B11449450.png)
3-[2-(Ethylsulfanyl)ethyl] 6-methyl 2,7-dimethyl-4-(2-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-[2-(Ethylsulfanyl)ethyl] 6-methyl 2,7-dimethyl-4-(2-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate” is a complex organic compound that belongs to the class of hexahydroquinolines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. A common approach might include:
Formation of the hexahydroquinoline core: This can be achieved through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and an ammonium acetate.
Introduction of the nitrophenyl group: This step might involve nitration reactions using nitric acid or other nitrating agents.
Addition of the ethylsulfanyl group: This can be done through nucleophilic substitution reactions where an ethylthiol group is introduced.
Final esterification: The carboxylate groups can be esterified using alcohols under acidic conditions.
Industrial Production Methods
Industrial production would likely scale up these reactions using continuous flow reactors and optimized conditions to ensure high yield and purity. Catalysts and solvents would be chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, especially at the sulfur and nitro groups.
Reduction: Reduction of the nitro group to an amine is a common reaction.
Substitution: The ethylsulfanyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalytic hydrogenation or using reducing agents like tin chloride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
This compound could have several applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions due to its complex structure.
Medicine: Possible applications in drug development, particularly in targeting specific biological pathways.
Industry: Could be used in the development of new materials or as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action would depend on its specific application. For instance, if used in medicine, it might interact with specific enzymes or receptors, altering their activity. The nitrophenyl group could be involved in electron transfer processes, while the ethylsulfanyl group might interact with thiol-containing enzymes.
Comparison with Similar Compounds
Similar Compounds
Hexahydroquinoline derivatives: These compounds share the core structure and have similar biological activities.
Nitrophenyl derivatives: Compounds with nitrophenyl groups are known for their electron-withdrawing properties and reactivity.
Ethylsulfanyl derivatives: These compounds are known for their sulfur-containing functional groups, which can be reactive in biological systems.
Properties
Molecular Formula |
C24H28N2O7S |
|---|---|
Molecular Weight |
488.6 g/mol |
IUPAC Name |
3-O-(2-ethylsulfanylethyl) 6-O-methyl 2,7-dimethyl-4-(2-nitrophenyl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3,6-dicarboxylate |
InChI |
InChI=1S/C24H28N2O7S/c1-5-34-11-10-33-24(29)19-14(3)25-16-12-13(2)18(23(28)32-4)22(27)21(16)20(19)15-8-6-7-9-17(15)26(30)31/h6-9,13,18,20,25H,5,10-12H2,1-4H3 |
InChI Key |
GVXNVYPYHZWHLG-UHFFFAOYSA-N |
Canonical SMILES |
CCSCCOC(=O)C1=C(NC2=C(C1C3=CC=CC=C3[N+](=O)[O-])C(=O)C(C(C2)C)C(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-(4-chlorophenyl)-4,7-dimethyl-N-(4-methylphenyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B11449368.png)
![2-(ethylthio)-5-methyl-6-pentyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B11449371.png)
![N-[(1-pentyl-1H-benzimidazol-2-yl)methyl]-2-phenylacetamide](/img/structure/B11449380.png)
![N-(2,4-dimethoxyphenyl)-2-({4-[(4-fluorophenyl)sulfonyl]-2-(thiophen-2-yl)-1,3-oxazol-5-yl}sulfanyl)acetamide](/img/structure/B11449382.png)
![3-[1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-(4-methoxybenzyl)propanamide](/img/structure/B11449391.png)

![5-[(4-fluorophenyl)methylsulfanyl]-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine](/img/structure/B11449403.png)

![N-[4-hydroxy-3-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B11449412.png)
![(3Z)-5-chloro-3-[(2-fluorophenyl)methylidene]-2,3-dihydro-1H-indol-2-one](/img/structure/B11449415.png)
![Methyl 4-({2-[(3-chloro-2-methylphenyl)carbamothioyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate](/img/structure/B11449428.png)

![Cyclohexyl 7-(3-bromo-4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11449453.png)
![ethyl 6-(naphthalene-1-carbonylimino)-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11449456.png)
